(Rac)-Lys-SMCC-DM1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C53H75ClN6O15S |

|---|---|

分子量 |

1103.7 g/mol |

IUPAC名 |

(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11-,29-12-/t30-,31+,32?,34?,35+,38+,39+,40-,41+,46+,52+,53+/m1/s1 |

InChIキー |

UBRZDBDIKWWPEN-RJEGTFOVSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS[C@H]5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (Rac)-Lys-SMCC-DM1

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Lys-SMCC-DM1 is the pivotal, biologically active catabolite of antibody-drug conjugates (ADCs) that utilize the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to conjugate the potent microtubule inhibitor, DM1, to a monoclonal antibody. This guide provides a comprehensive technical overview of the mechanism of action of this compound, from the initial binding of the parent ADC to a target cell to the ultimate induction of apoptosis. Detailed experimental protocols for key assays and quantitative data on its cytotoxic activity are presented to support researchers in the field of targeted cancer therapy.

Introduction: The Architecture of an SMCC-DM1 Antibody-Drug Conjugate

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. ADCs employing the SMCC-DM1 linker-payload system are comprised of three key components:

-

Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells (e.g., HER2).

-

SMCC Linker: A non-cleavable thioether linker that stably connects the DM1 payload to lysine residues on the antibody. Its stability in circulation is a key feature, preventing premature release of the cytotoxic agent.

-

DM1 (Mertansine): A derivative of maytansine, a potent antimitotic agent that inhibits tubulin polymerization.

The subject of this guide, this compound, is the racemate of the final active metabolite that is generated within the target cancer cell following the complete proteolytic degradation of the antibody component of the ADC.

The Multi-Step Mechanism of Action

The cytotoxic effect of an SMCC-DM1 ADC is a precisely orchestrated, multi-step process that relies on the cellular machinery of the target cancer cell.

Binding and Internalization

The journey begins with the high-affinity binding of the ADC's monoclonal antibody to its specific antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to engulf the ADC-antigen complex, forming an endosome.

Intracellular Trafficking and Lysosomal Degradation

The endosome containing the ADC-antigen complex is trafficked through the endo-lysosomal pathway. The endosome matures and fuses with a lysosome, an organelle containing a host of hydrolytic enzymes and characterized by an acidic environment. Within the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.

Release of the Active Catabolite: this compound

Due to the non-cleavable nature of the SMCC linker, the DM1 payload is not released as a free drug. Instead, the proteolytic degradation of the antibody results in the liberation of DM1 still attached to the SMCC linker and the lysine residue to which it was originally conjugated. This final, active catabolite is this compound.

Cytotoxic Effect: Microtubule Disruption

This compound, once released into the cytoplasm, exerts its potent cytotoxic effect by targeting tubulin, the fundamental protein subunit of microtubules. DM1 binds to the plus ends of microtubules, suppressing their dynamic instability. This disruption of microtubule polymerization and depolymerization leads to:

-

Mitotic Arrest: The cell is unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

-

Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

The following diagram illustrates the signaling pathway from ADC internalization to the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The potency of ADCs that release this compound, such as Trastuzumab Emtansine (T-DM1), has been evaluated across a range of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxic activity.

| Cell Line | Cancer Type | Target Antigen Expression | ADC | IC50 (ng/mL) | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2-High | T-DM1 | 6.2 | ~0.04 | [1] |

| BT-474 | Breast Cancer | HER2-High | T-DM1 | 10.3 | ~0.07 | [1] |

| HCC1954 | Breast Cancer | HER2-High | T-DM1 | 14.7 | ~0.10 | [1] |

| MDA-MB-361 | Breast Cancer | HER2-Medium | T-DM1 | 38.6 | ~0.26 | [1] |

| MDA-MB-453 | Breast Cancer | HER2-Medium | T-DM1 | 180.2 | ~1.23 | [1] |

| SGC7901 | Gastric Cancer | HER2-Low | T-DM1 | >1000 | >6.85 | [2] |

| MCF-7 | Breast Cancer | HER2-Low/Negative | T-DM1 | 1560 | ~10.68 | [1] |

| JIMT-1 | Breast Cancer | HER2-Positive (Trastuzumab Resistant) | T-DM1 | 11.7 | ~0.08 | [3] |

| KPL-4 | Breast Cancer | HER2-Positive | Lys-SMCC-DM1 | 27.4 | 24.8 | |

| MDA-MB-468 | Breast Cancer | HER2-Negative | Lys-SMCC-DM1 | 44.7 | 40.5 |

Note: IC50 values for T-DM1 are converted from µg/mL to ng/mL and an approximate molar concentration is provided for comparison, assuming an average molecular weight of ~146 kDa. IC50 values for Lys-SMCC-DM1 are directly from the source.

Experimental Protocols

A thorough investigation of the mechanism of action of this compound involves several key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC or its catabolites.

Objective: To determine the IC50 of an SMCC-DM1 ADC or this compound in a panel of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HER2-positive and HER2-negative)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SMCC-DM1 ADC or this compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the ADC or this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or control medium.

-

Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72-96 hours).

-

-

MTT Addition:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well.

-

Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Intracellular Catabolism and Quantification of this compound by LC-MS/MS

This protocol details the treatment of cancer cells with an SMCC-DM1 ADC and the subsequent extraction and quantification of the this compound catabolite.

Objective: To quantify the intracellular concentration of this compound following ADC treatment.

Materials:

-

Target cancer cells (e.g., BT-474)

-

SMCC-DM1 ADC

-

Cell culture plates (e.g., 6-well)

-

Ice-cold PBS

-

Acetonitrile with an internal standard

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to ~80-90% confluency.

-

Treat the cells with the SMCC-DM1 ADC at a specified concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 6, 12, 24, 48 hours).

-

-

Cell Lysis and Metabolite Extraction:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Add 500 µL of cold acetonitrile containing an appropriate internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a validated LC-MS/MS method for the simultaneous detection of Lys-SMCC-DM1, MCC-DM1, and DM1.[4]

-

Chromatographic Separation: Employ a C18 or similar reverse-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each analyte.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations.

-

Quantify the concentration of this compound in the cell lysates based on the standard curve and normalized to the internal standard.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Objective: To determine the inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Lyophilized, high-purity tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

This compound stock solution

-

Positive control (e.g., Vinblastine) and negative control (e.g., Paclitaxel)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in ice-cold polymerization buffer.

-

Prepare serial dilutions of this compound and controls.

-

-

Assay Setup:

-

On ice, add the diluted compounds to the wells of the 96-well plate.

-

To initiate polymerization, add the cold tubulin solution containing GTP to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass for each concentration.

-

Determine the IC50 of this compound for tubulin polymerization inhibition.

-

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, provide visual representations of key experimental and logical workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1: A Core Component of Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of (Rac)-Lys-SMCC-DM1, a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs), particularly as an active catabolite of Trastuzumab emtansine (T-DM1). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structure, synthesis, mechanism of action, and relevant experimental protocols.

Introduction to this compound

This compound is the racemic form of Lys-SMCC-DM1, which is a key metabolite of the HER2-targeting ADC, T-DM1.[1][2] It is composed of three key moieties: the amino acid lysine (Lys), a non-cleavable linker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the potent microtubule-inhibiting cytotoxic agent, DM1 (a derivative of maytansine).[3][4] The conjugation of the SMCC linker to the ε-amino group of a lysine residue on an antibody, followed by the attachment of DM1, results in the formation of an ADC.[5] Upon internalization of the ADC into target cancer cells, proteolytic degradation of the antibody portion in the lysosome releases Lys-SMCC-DM1, which then exerts its cytotoxic effect.[6][]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound and related compounds is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [8] |

| Molecular Weight | 1103.71 g/mol | [8] |

| CAS Number | 1281816-04-3 (for Lys-SMCC-DM1) | [8] |

| Purity (typical) | >98% | [2] |

| Solubility in DMSO | ≥ 100 mg/mL (90.60 mM) | [9] |

| In Vitro Cytotoxicity (IC₅₀) | ||

| KPL-4 cells | 24.8 nM | [5] |

| MDA-MB-468 cells | 40.5 nM | [5] |

| Pharmacokinetics (T-DM1 catabolites in human plasma) | ||

| MCC-DM1 (Mean Cₘₐₓ) | 34.4 ng/mL | [10] |

| Lys-MCC-DM1 (Mean Cₘₐₓ) | 1.35 ng/mL | [10] |

Synthesis and Conjugation

The synthesis of an antibody-drug conjugate utilizing a Lys-SMCC-DM1 linker-payload combination is a multi-step process. Below are generalized experimental protocols for the key stages.

Synthesis of SMCC-DM1 Intermediate

This protocol describes the conjugation of the SMCC linker to the DM1 payload.

Materials:

-

DM1 (Maytansinoid)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Acetonitrile (ACN)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.25)

-

Argon or Nitrogen gas

-

High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Protocol:

-

Dissolve DM1 in a minimal amount of a suitable organic solvent (e.g., DMA or DMSO).

-

In a separate reaction vessel, dissolve SMCC in acetonitrile.

-

Under an inert atmosphere (argon or nitrogen), add the DM1 solution to the SMCC solution. A typical molar ratio is a slight excess of SMCC.

-

Add phosphate buffer to the reaction mixture. A common solvent ratio is 2:1 acetonitrile to phosphate buffer.[5]

-

Allow the reaction to proceed at room temperature for approximately 2 hours.[5]

-

Monitor the reaction progress by HPLC to confirm the consumption of starting materials and the formation of the SMCC-DM1 product.

-

Upon completion, purify the crude product using preparative HPLC.

-

Lyophilize the purified fractions to obtain the SMCC-DM1 intermediate as a white powder.[5]

Conjugation of SMCC-DM1 to an Antibody (Lysine-based)

This protocol outlines the conjugation of the SMCC-DM1 intermediate to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer

-

SMCC-DM1 intermediate

-

Conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[11]

-

Dimethylacetamide (DMA) or other suitable organic solvent

-

Quenching solution (e.g., 20 mM glycine)[12]

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Protocol:

-

Prepare the antibody solution at a specific concentration (e.g., 3 mg/mL) in the conjugation buffer.[12]

-

Prepare a stock solution of SMCC-DM1 in an organic solvent such as DMA (e.g., 20 mM).[12]

-

Slowly add the desired molar equivalent of the SMCC-DM1 solution to the antibody solution while gently stirring. A common molar excess of SMCC-DM1 is 8-fold.[12]

-

Adjust the final concentration of the organic solvent in the reaction mixture (e.g., to 10% v/v).[12]

-

Incubate the reaction mixture at room temperature for 2 hours.[12]

-

To quench any unreacted SMCC-DM1, add an excess of the quenching solution (e.g., 80 molar equivalents of 20 mM glycine) and incubate for an additional hour at room temperature.[12]

-

Purify the resulting ADC from unconjugated SMCC-DM1 and other reaction components using a suitable method such as SEC.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Mechanism of Action and Signaling Pathways

The cytotoxic activity of this compound is mediated by the DM1 payload, which is a potent inhibitor of microtubule polymerization.[13]

dot

Caption: Mechanism of action of a Lys-SMCC-DM1 containing ADC.

Upon release into the cytoplasm, DM1 binds to tubulin, the protein subunit of microtubules.[14] This binding disrupts microtubule dynamics, leading to the inhibition of microtubule assembly and the induction of mitotic arrest at the G2/M phase of the cell cycle.[2][13] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, leading to the elimination of the cancer cell.[14]

Experimental Workflows and Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic potential of this compound or an ADC containing this payload.

Materials:

-

Cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474 for T-DM1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound or ADC of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (this compound or ADC) in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

dot

Caption: General experimental workflow for ADC synthesis and evaluation.

Quantification of this compound in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of this compound and other catabolites in plasma or serum to assess the pharmacokinetics of an ADC.

General LC-MS/MS Method Parameters:

-

Sample Preparation: Protein precipitation of the plasma/serum sample followed by solid-phase extraction (SPE) for cleanup.

-

Chromatographic Separation: Reversed-phase chromatography using a C8 or C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.[15][16]

-

Mass Spectrometry Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Calibration Range: Typical calibration curves range from the low ng/mL to the µg/mL level, for instance, 2.00–1000 ng/mL for Lys-MCC-DM1.[15][16]

Conclusion

This compound is a fundamental component in the field of antibody-drug conjugates, representing the active cytotoxic entity derived from clinically important ADCs like T-DM1. A thorough understanding of its synthesis, conjugation chemistry, mechanism of action, and the analytical methods for its characterization and quantification is paramount for the successful development of novel and effective targeted cancer therapies. The protocols and data presented in this guide offer a solid foundation for researchers and developers working in this exciting area of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Lys-SMCC-DM1 [smolecule.com]

- 6. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

(Rac)-Lys-SMCC-DM1: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the structure, properties, and applications of a pivotal linker-payload in antibody-drug conjugates.

This technical guide provides a detailed overview of (Rac)-Lys-SMCC-DM1, a critical component in the field of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and the underlying mechanism of action of this potent cytotoxic agent. Furthermore, it offers a compilation of detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs incorporating this linker-payload system.

Structure and Physicochemical Properties

This compound is the racemic form of Lys-SMCC-DM1, which is the active metabolite of the highly successful ADC, Trastuzumab emtansine (T-DM1). It is a complex molecule consisting of the potent microtubule-disrupting agent DM1, a derivative of maytansine, connected to a lysine residue via a stable, non-cleavable thioether linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The SMCC linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is released only after the ADC is internalized and degraded within the target cancer cell.

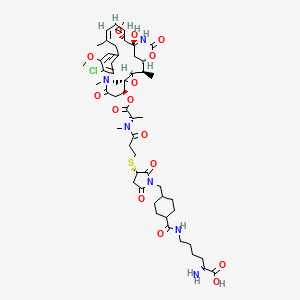

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Quantitative physicochemical properties of Lys-SMCC-DM1 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [1][2] |

| Molecular Weight | 1103.71 g/mol | [1][2] |

| Purity | ≥98% | [3] |

| Solubility | DMSO: ≥ 60 mg/mL (54.36 mM) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL (2.27 mM) | [1][2][3][4][5] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (In Solvent) | -80°C for 1 year | [3] |

| IC₅₀ (KPL-4 cells) | 24.8 nM | [2] |

| IC₅₀ (MDA-MB-468 cells) | 40.5 nM | [2] |

Mechanism of Action: Microtubule Disruption and Apoptosis

The cytotoxic activity of Lys-SMCC-DM1 stems from the potent anti-mitotic properties of its DM1 payload. Upon release within the cancer cell, DM1 binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization and the suppression of microtubule dynamics lead to a prolonged arrest of the cell cycle in the G2/M phase.[6] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of caspase-dependent pathways.[7][8]

The signaling pathway leading to apoptosis following DM1-induced microtubule disruption is illustrated below.

Caption: DM1-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and evaluation of ADCs utilizing the Lys-SMCC-DM1 linker-payload system.

Synthesis of Antibody-SMCC-DM1 Conjugate

This protocol describes a two-step process for the conjugation of SMCC-DM1 to an antibody via lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC-DM1

-

Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)[9]

-

Quenching solution (e.g., glycine)

-

Ultrafiltration devices (e.g., Amicon-30 kDa) for purification[9]

Procedure:

-

Antibody Preparation: Adjust the concentration of the mAb to 2 mg/mL using the conjugation buffer.[9]

-

SMCC-DM1 Preparation: Dissolve SMCC-DM1 in DMSO or DMA to a stock concentration of 20 mM.[10]

-

Conjugation Reaction:

-

Quenching (Optional but Recommended): Add a quenching solution like glycine to cap any unreacted SMCC linkers.

-

Purification: Remove unreacted SMCC-DM1 and other small molecule byproducts by ultrafiltration.[9] Repeated wash and concentration steps may be necessary.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the resulting ADC is crucial to ensure its quality, consistency, and efficacy.

Key Analytical Techniques:

-

Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[12][13][14][15] ADCs with higher drug loads are more hydrophobic and elute later.

-

Size Exclusion Chromatography (SEC): Assesses the presence of aggregates and fragments in the ADC preparation.[12][16][17]

-

Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its subunits, confirming the successful conjugation and determining the DAR.[12][13][16][17][18]

-

UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective characteristic wavelengths.[13][14]

The general workflow for ADC synthesis and characterization is depicted below.

Caption: Experimental workflow for ADC synthesis and characterization.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the ADC is evaluated using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.[19][20][21][22][23]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well plates

-

Antibody-drug conjugate (ADC)

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

-

ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and induction of cell death (typically 48-144 hours).[20]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20]

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

This compound is a cornerstone of modern antibody-drug conjugate development. Its well-defined structure, potent mechanism of action, and the stability afforded by the SMCC linker have contributed to the clinical success of ADCs like T-DM1. A thorough understanding of its properties and the application of robust experimental protocols for synthesis and characterization are paramount for the successful development of novel, targeted cancer therapies. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of antibody-drug conjugates.

References

- 1. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Crucial Role of (Rac)-Lys-SMCC-DM1 in T-DM1 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ado-trastuzumab emtansine (T-DM1), marketed as Kadcyla®, is an antibody-drug conjugate (ADC) that has significantly advanced the treatment of HER2-positive breast cancer. Its efficacy hinges on the targeted delivery of the potent cytotoxic agent DM1 to HER2-overexpressing cancer cells. Central to its mechanism of action is the intracellular metabolism of the ADC, which culminates in the release of the active catabolite, (Rac)-Lys-SMCC-DM1. This technical guide provides an in-depth exploration of the metabolic pathway of T-DM1, focusing on the pivotal role of this compound, and offers detailed experimental protocols for its analysis.

T-DM1 Metabolism: A Lysosome-Centric Pathway

The journey of T-DM1 from systemic circulation to intracellular cytotoxicity is a multi-step process orchestrated by cellular uptake and lysosomal degradation.[1][2][3]

-

HER2 Binding and Internalization: T-DM1 first binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1] This binding triggers receptor-mediated endocytosis, leading to the internalization of the T-DM1-HER2 complex.[1]

-

Lysosomal Trafficking: The endocytic vesicles containing the complex mature and traffic to the lysosomes, the cell's primary degradative organelles.

-

Proteolytic Degradation: Within the acidic environment of the lysosome, the trastuzumab antibody component of T-DM1 is subjected to proteolytic degradation by various lysosomal enzymes.[1]

-

Release of the Active Catabolite: This degradation process cleaves the thioether linker (SMCC) from the antibody, liberating the key cytotoxic catabolite, Lys-SMCC-DM1.[1][4] The "(Rac)" designation indicates that this metabolite is a racemic mixture of isomers.

-

Cytoplasmic Action: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. Here, it binds to tubulin, inhibiting microtubule polymerization.[4] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptotic cell death.[4]

The Central Effector: this compound

This compound is the primary and most potent cytotoxic metabolite of T-DM1. Its formation is a prerequisite for the therapeutic effect of the ADC. The stability of the SMCC linker in the systemic circulation ensures that the release of the DM1 payload is largely confined to the intracellular environment of the target cancer cells, thereby minimizing off-target toxicity.[5]

Quantitative Analysis of T-DM1 and its Metabolites

The quantification of T-DM1 and its catabolites, particularly this compound, is crucial for understanding its pharmacokinetics, efficacy, and resistance mechanisms.

Table 1: Plasma Concentrations of T-DM1 and its Catabolites in Patients

| Analyte | Concentration Range (ng/mL) | Study Population | Dosing Regimen |

| T-DM1 | Dose-dependent | HER2-positive metastatic breast cancer | 0.3 to 4.8 mg/kg every 3 weeks |

| DM1 | < 0.737 - 25 | HER2-positive metastatic breast cancer | 3.6 mg/kg every 3 weeks |

| MCC-DM1 | < 1.90 - 122 | HER2-positive metastatic breast cancer | 3.6 mg/kg every 3 weeks |

| Lys-MCC-DM1 | < 1.08 - 6.4 | HER2-positive metastatic breast cancer | 3.6 mg/kg every 3 weeks |

Data compiled from clinical studies. The concentrations of catabolites are generally low in systemic circulation, highlighting the stability of the ADC.[5]

Table 2: Intracellular Accumulation of Lys-MCC-DM1 in Cell Lines

| Cell Line | Treatment | Time Point (hours) | Relative Lys-MCC-DM1 Level |

| N87 (T-DM1 Sensitive) | 10 µg/mL T-DM1 | 3 | Baseline |

| 9 | Increased | ||

| 24 | ~1.8-fold higher than N87-16-8 | ||

| N87-16-8 (T-DM1 Resistant) | 10 µg/mL T-DM1 | 3 | Baseline |

| 9 | Increased (slower rate) | ||

| 24 | Lower accumulation |

This table illustrates the correlation between the intracellular concentration of the active catabolite and the sensitivity of cancer cells to T-DM1. Resistant cells show a diminished capacity to generate Lys-MCC-DM1.[4]

Experimental Protocols

Quantification of T-DM1 Catabolites by LC-MS/MS

This protocol outlines the general steps for the simultaneous determination of Lys-MCC-DM1, MCC-DM1, and DM1 in biological matrices.[6][7]

a. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or cell lysate, add 400 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 5 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100×2.1mm, 2.6μm) is typically used.[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the analytes.

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Injection Volume: 10 µL.

c. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

d. Calibration and Quantification:

-

Calibration curves are generated by spiking known concentrations of analytical standards into the corresponding biological matrix.

-

The concentration of the analytes in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The calibration curves for each analyte, ranging from 1 to 100 nM, typically show good linearity (r² > 0.995).[7]

Lysosomal Degradation Assay (Conceptual Workflow)

This protocol describes a conceptual workflow for assessing the lysosomal degradation of an ADC, adapted from methods for studying protein degradation.[8]

a. Cell Seeding and Treatment:

-

Seed HER2-positive cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with T-DM1 at a desired concentration.

-

As a negative control, co-treat a set of cells with T-DM1 and a lysosomal acidification inhibitor (e.g., bafilomycin A1) or a pan-cathepsin inhibitor to block lysosomal degradation.

b. Cell Lysis and Fractionation (Optional):

-

After the desired incubation time, wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

(Optional) Perform subcellular fractionation to isolate the lysosomal fraction.

c. Analysis of Catabolite Formation:

-

Analyze the cell lysates (or lysosomal fractions) for the presence of Lys-MCC-DM1 using the LC-MS/MS protocol described above.

-

A significant increase in the Lys-MCC-DM1 signal in the T-DM1 treated cells compared to the inhibitor-treated cells would indicate lysosomal degradation.

Visualizing the Pathways and Workflows

Conclusion

The metabolic activation of T-DM1 within the lysosomes of HER2-positive cancer cells, leading to the formation of this compound, is a critical determinant of its therapeutic efficacy. Understanding this pathway and having robust analytical methods to quantify the key catabolites are essential for optimizing ADC therapies, overcoming resistance, and developing next-generation ADCs. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.

References

- 1. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Tumor Activity of DM1: A Technical Guide to its Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

The maytansinoid derivative, DM1, is a highly potent microtubule-targeting agent that has garnered significant attention in the field of oncology, primarily as a cytotoxic payload for antibody-drug conjugates (ADCs). Its ability to induce cell cycle arrest and apoptosis at sub-nanomolar concentrations makes it a formidable weapon in the fight against cancer. This technical guide provides an in-depth exploration of the DM1 payload, its mechanisms of action, and its cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Mechanism of Action: Disrupting the Cellular Skeleton

DM1 exerts its cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] The canonical pathway for DM1-containing ADCs, such as ado-trastuzumab emtansine (T-DM1), involves a multi-step process that ensures targeted delivery and potent cell killing.[2][3]

HER2-Dependent Pathway of T-DM1

The most well-characterized mechanism of action for DM1 is in the context of HER2-positive cancers, where it is delivered by the monoclonal antibody trastuzumab.

-

Binding and Internalization : The ADC binds to the HER2 receptor on the surface of cancer cells.[2]

-

Lysosomal Trafficking : The ADC-receptor complex is internalized via endocytosis and trafficked to the lysosome.[2]

-

Payload Release : Within the lysosome, proteolytic degradation of the antibody releases the DM1 payload, typically as a lysine-linker-DM1 catabolite.[4]

-

Microtubule Disruption : The released DM1 binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[5][6] This binding inhibits the polymerization of tubulin, leading to microtubule depolymerization and suppression of microtubule dynamics.[1][7]

-

Cell Cycle Arrest and Apoptosis : The disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]

HER2-Independent Cytotoxicity via CKAP5

Recent studies have unveiled a novel, HER2-independent mechanism of DM1-mediated cytotoxicity, which may contribute to off-target toxicities.[8][9] This pathway involves the direct interaction of the DM1 payload with a cell surface protein.

-

CKAP5 Binding : The DM1 component of an ADC can bind to the Cytoskeleton-Associated Protein 5 (CKAP5) on the cell surface, independent of HER2 expression.[8][10]

-

Membrane Damage and Calcium Influx : This binding event leads to damage of the cell membrane, resulting in an influx of calcium ions (Ca2+) into the cell.[8][9]

-

Microtubule Disorganization and Apoptosis : The increased intracellular calcium concentration causes a disorganized microtubule network and ultimately induces apoptosis.[8][9]

Quantitative Analysis of DM1 Cytotoxicity

The cytotoxic potency of DM1 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for DM1 and DM1-conjugated ADCs can vary depending on the cell line, antigen expression levels, and the specific ADC construct.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |

| SK-BR-3 | Breast Adenocarcinoma | H32-DM1 series | ~0.05 - 0.08 | [9] |

| BT474 | Breast Ductal Carcinoma | H32-DM1 series | ~0.5 - 0.8 | [9] |

| N87 | Gastric Carcinoma | H32-DM1 series | ~0.6 - 0.9 | [9] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | anti-CD30-MCC-DM1 | 0.06 | [11] |

| Various CD30+ | Hematological Malignancies | anti-CD30-MCC-DM1 | < 0.13 | [11] |

| MCF7 | Breast Adenocarcinoma | S-methyl DM1 | 0.33 (mitotic arrest) | [7] |

| MCF7 | Breast Adenocarcinoma | S-methyl DM1 | 0.34 (G2/M arrest) | [7] |

Experimental Protocols for Assessing DM1 Cytotoxicity

A variety of in vitro assays are employed to characterize the cytotoxic effects of DM1 and DM1-containing ADCs. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with serial dilutions of the DM1-containing compound or control vehicle for a specified duration (e.g., 72 hours).[14]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37°C.[13][14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO (e.g., 130 µL), to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method for detecting early-stage apoptosis in cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[15]

Protocol:

-

Cell Treatment: Treat cells with the DM1-containing compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.[16]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Annexin V Staining: Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

-

PI Staining: Add propidium iodide to the cell suspension.[15]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[15] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M (4N DNA content).[6]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the DM1 compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[17]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[17]

-

RNase Treatment: Resuspend the cells in a staining buffer containing RNase A to degrade RNA and ensure that only DNA is stained.[6]

-

PI Staining: Add propidium iodide to the cell suspension and incubate for at least 20 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Experimental Workflow for ADC Cytotoxicity Testing

The evaluation of a DM1-containing ADC typically follows a structured workflow to characterize its efficacy and selectivity.

Conclusion

The DM1 payload is a powerful cytotoxic agent that has been successfully harnessed in the form of antibody-drug conjugates to target and eliminate cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The discovery of a HER2-independent pathway involving CKAP5 provides new insights into its biological activity and potential off-target effects. A thorough understanding of its cytotoxic properties, facilitated by the quantitative data and detailed experimental protocols outlined in this guide, is crucial for the continued development of next-generation ADCs with improved efficacy and safety profiles.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SMCC Linker Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] Its unique chemical architecture, comprising an N-hydroxysuccinimide (NHS) ester, a maleimide group, and a stabilizing cyclohexane spacer arm, enables the precise and stable covalent linkage of two different biomolecules, typically a protein containing primary amines and another molecule possessing a sulfhydryl group.[1][3] This guide provides a comprehensive technical overview of SMCC chemistry, including its mechanism of action, quantitative properties, and detailed experimental protocols.

Core Structure and Reactivity

The SMCC molecule is characterized by three key functional components:

-

N-hydroxysuccinimide (NHS) Ester: This group is highly reactive toward primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond. The reaction is most efficient in a pH range of 7.0-9.0.[1][4]

-

Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, as found in cysteine residues. It forms a stable thioether bond through a Michael addition reaction, which is optimal at a pH of 6.5-7.5.[1][4]

-

Cyclohexane Spacer Arm: The cyclohexane ring in the spacer arm provides steric hindrance that increases the stability of the maleimide group, particularly against hydrolysis, compared to linear spacer arms.[5] This enhanced stability is advantageous for two-step conjugation procedures, allowing for the isolation and even storage of the maleimide-activated intermediate.[4][5]

Quantitative Data

The physicochemical properties of SMCC and its water-soluble analog, Sulfo-SMCC, are summarized below.

| Property | SMCC | Sulfo-SMCC | Reference(s) |

| Full Chemical Name | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | [6][7] |

| CAS Number | 64987-85-5 | 92921-24-9 | [6][7] |

| Molecular Formula | C₁₆H₁₈N₂O₆ | C₁₆H₁₇N₂O₉SNa | [6][7] |

| Molecular Weight | 334.32 g/mol | 436.37 g/mol | [6][7] |

| Spacer Arm Length | 8.3 Å | 8.3 Å | [6][7] |

| Solubility | Insoluble in water; soluble in organic solvents (DMSO, DMF) | Water-soluble | [4] |

| Amine Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | [4] |

| Sulfhydryl Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | [4] |

Mechanism of Action in Antibody-Drug Conjugates

In the context of ADCs, the SMCC linker is classified as non-cleavable.[8] This means that the release of the cytotoxic payload is not triggered by specific environmental factors like pH or enzymes in the bloodstream but rather relies on the complete degradation of the antibody component within the lysosome of a target cancer cell.[8][9] This process minimizes off-target toxicity and contributes to a favorable safety profile.[9] The clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®), utilizes the SMCC linker to connect the trastuzumab antibody to the cytotoxic agent DM1.[9][10]

Mechanism of action for an SMCC-linked ADC.

Experimental Protocols

The following is a generalized two-step protocol for bioconjugation using SMCC. Optimization is often necessary for specific applications.

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

SMCC crosslinker

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amine-free conjugation buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)

-

Desalting column

Step 1: Activation of Amine-Containing Protein

-

Preparation of Reagents:

-

Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMF or DMSO immediately before use.[1][11]

-

Dissolve the amine-containing protein (Protein-NH₂) in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).[11]

-

-

Reaction:

-

Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[11][12] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[11]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][11]

-

-

Removal of Excess Crosslinker:

Step 2: Conjugation to Sulfhydryl-Containing Molecule

-

Preparation of Sulfhydryl-Containing Molecule:

-

Ensure the Molecule-SH has a free sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[11]

-

-

Reaction:

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.[12]

-

-

Purification and Characterization:

-

Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted components.

-

Characterize the conjugate to determine the degree of labeling and confirm its integrity.

-

Two-step bioconjugation workflow using SMCC.

References

- 1. benchchem.com [benchchem.com]

- 2. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. proteochem.com [proteochem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. What are ADC Linkers? | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (Rac)-Lys-SMCC-DM1 for Antibody-Drug Conjugate Development

This guide provides a comprehensive technical overview of the this compound linker-payload system, a cornerstone in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structure, mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in targeted cancer therapy. The successful clinical translation of this technology is exemplified by the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1, Kadcyla®).[1][2]

Introduction to the Lys-SMCC-DM1 System

The Lys-SMCC-DM1 is not a pre-formed entity but rather the resulting active catabolite generated after an ADC is internalized and processed by a cancer cell.[3][4] The ADC itself is constructed using three primary components:

-

Monoclonal Antibody (mAb) : Provides specificity by targeting a tumor-associated antigen, such as HER2.[5][6]

-

DM1 Payload : A highly potent cytotoxic agent, DM1 is a derivative of maytansine that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[2][]

-

SMCC Linker : Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable thioether linker.[2][] It covalently connects the DM1 payload to lysine residues on the antibody. Its stability in circulation is a key feature, minimizing premature drug release and associated systemic toxicity.[][8]

The term "this compound" refers to the racemic nature of this catabolite, which arises from the conjugation process.[9] Upon lysosomal degradation of the antibody, the linker remains attached to a lysine residue, forming the potent Lys-SMCC-DM1 molecule that ultimately exerts the cytotoxic effect.[2][3][10]

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the SMCC-DM1 system is a multi-step process that relies on targeted delivery and intracellular payload release.

HER2-Dependent Pathway (On-Target Cytotoxicity)

The primary mechanism of action for an ADC like T-DM1 involves a sequence of events initiated by binding to its target antigen on the cancer cell surface.[11]

-

Binding : The antibody component of the ADC specifically binds to its target receptor (e.g., HER2) on the tumor cell surface.[5]

-

Internalization : The ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis.[2][5]

-

Lysosomal Trafficking : The complex is trafficked through endosomes to the lysosome.[10]

-

Degradation and Release : Inside the acidic environment of the lysosome, the antibody portion is proteolytically degraded, releasing the active cytotoxic catabolite, Lys-SMCC-DM1.[2][3][10]

-

Cytotoxicity : Lys-SMCC-DM1 enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3][12]

The charged nature of the Lys-SMCC-DM1 catabolite results in low membrane permeability, largely confining its cytotoxic activity to the target cell and limiting the "bystander effect" on adjacent antigen-negative cells.[4][5][]

Caption: ADC binding, internalization, and intracellular payload release leading to apoptosis.

HER2-Independent Pathway (Off-Target Toxicity)

Research has identified a potential mechanism for off-target toxicities, particularly hepatotoxicity, that is independent of the target antigen.[11]

-

Binding to CKAP5 : The DM1 payload component of the ADC can directly bind to the Cytoskeleton-Associated Protein 5 (CKAP5) on the surface of normal cells, such as hepatocytes.[11][12]

-

Membrane Damage : This interaction causes damage to the cell's plasma membrane.[12][13]

-

Calcium Influx : The membrane damage leads to an influx of calcium ions (Ca2+) into the cell.[12][13]

-

Cytotoxicity : The increased intracellular calcium concentration disrupts the microtubule network, leading to apoptosis and cell death, which can manifest as off-target toxicity.[11][12][13]

Caption: Off-target toxicity pathway involving ADC payload binding to CKAP5 on normal cells.

Quantitative Data

The performance of ADCs using the Lys-SMCC-DM1 system has been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity Data

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of the cytotoxic components.

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| Lys-SMCC-DM1 | KPL-4 (HER2+) | 24.8 | [3][4] |

| Lys-SMCC-DM1 | MDA-MB-468 (HER2-) | 40.5 | [3][4] |

| SMCC-DM1 | HCC1954 (HER2+) | 17.2 | [14] |

| SMCC-DM1 | MDA-MB-468 (HER2-) | 49.9 | [14] |

| anti-CD33-SMCC-DM1 | MOLM-13 (CD33+) | ~0.1 - 0.3 | [15] |

Table 2: ADC Characteristics

Key characteristics of ADCs, such as the Drug-to-Antibody Ratio (DAR), are critical for efficacy and safety.

| ADC | Average DAR | Target | Reference(s) |

| Ado-trastuzumab emtansine (T-DM1) | ~3.5 | HER2 | [2][16] |

| Generic Maytansinoid ADCs | 3.5 - 4.0 | Various | [8][16] |

Table 3: Pharmacokinetic (PK) Parameters of T-DM1

PK data helps in understanding the absorption, distribution, metabolism, and excretion of the ADC.

| Parameter | Species | Dose | Value | Reference(s) |

| Terminal Half-life (t½) | Rat | N/A | ~3 - 5 days | [17] |

| Terminal Half-life (t½) | Human | 3.6 mg/kg | ~3.5 days | [17] |

| Clearance (CL) | Rat | N/A | 13 - 15 mL/day/kg | [17] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs.

General Workflow for ADC Development

The development process involves several key stages from initial conjugation to in vivo testing.

Caption: Key stages in the preclinical development and evaluation of an ADC.

Protocol: Lysine-Based Antibody-DM1 Conjugation

This protocol describes a common method for conjugating DM1 to an antibody via its lysine residues using the SMCC linker.[18][19]

-

Antibody Preparation :

-

Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Linker Activation (mAb Modification) :

-

Prepare a stock solution of Sulfo-SMCC linker in an organic solvent like DMSO.

-

Add a molar excess of the Sulfo-SMCC linker to the antibody solution. A typical molar ratio is 4:1 to 8:1 (linker:mAb).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring to allow the NHS ester of the linker to react with the primary amines of lysine residues.

-

-

Removal of Excess Linker :

-

Purify the modified antibody (mAb-SMCC) to remove unreacted linker using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer back to the conjugation buffer.[20]

-

-

Conjugation to DM1 :

-

Prepare a stock solution of DM1 in DMSO.

-

Add a molar excess of DM1 to the purified mAb-SMCC solution. The ratio will depend on the desired final DAR.

-

Incubate for 16-20 hours at room temperature or 4°C with gentle stirring to allow the maleimide group on the linker to react with the thiol group on DM1, forming a stable thioether bond.[21]

-

-

Purification of the ADC :

-

Purify the final ADC product to remove unconjugated DM1 and other impurities. This can be achieved using size-exclusion chromatography (SEC), Protein A affinity chromatography, or TFF.[20]

-

The final ADC is then formulated in a stable buffer for storage.

-

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute that can be measured using UV-Vis spectrophotometry.[22]

-

Principle : This method relies on the different absorbance maxima of the antibody (typically at 280 nm) and the DM1 payload (which has a characteristic absorbance at a different wavelength, e.g., 252 nm).

-

Procedure :

-

Measure the absorbance of the purified ADC solution at 280 nm and 252 nm.

-

Measure the absorbance of the unconjugated antibody at the same concentrations and wavelengths to determine its contribution.

-

-

Calculation :

-

Use the Beer-Lambert law (A = εcl) and the known extinction coefficients (ε) for both the antibody and the drug at both wavelengths to solve a set of simultaneous equations for the concentrations of the drug and the antibody.

-

The DAR is calculated as: DAR = [Concentration of Drug] / [Concentration of Antibody].

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the ADC.[21]

-

Cell Plating : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment :

-

Prepare serial dilutions of the ADC, the unconjugated antibody (as a negative control), and free DM1 (as a positive control) in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

-

MTT Addition :

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Solubilization : Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis : Plot the cell viability (%) against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound system represents a robust and clinically validated platform for the development of antibody-drug conjugates. Its key features—a potent microtubule-inhibiting payload and a stable, non-cleavable linker—result in an ADC with a favorable pharmacokinetic profile and a well-defined mechanism of action. While its limited bystander effect makes it ideal for certain tumor types, and potential off-target toxicities require careful management, the success of T-DM1 underscores its profound impact on targeted cancer therapy. The protocols and data presented in this guide provide a foundational framework for researchers aiming to harness this powerful technology for the next generation of ADCs.

References

- 1. adcreview.com [adcreview.com]

- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Lys-SMCC-DM1 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Racemic Lys-SMCC-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Ado-trastuzumab emtansine (T-DM1), a cornerstone in the treatment of HER2-positive breast cancer, exemplifies the clinical success of this approach. The therapeutic efficacy of T-DM1 is mediated through its active catabolite, Lys-SMCC-DM1, a racemic mixture generated following the internalization and lysosomal degradation of the ADC. This technical guide provides an in-depth exploration of the therapeutic potential of racemic Lys-SMCC-DM1, detailing its synthesis, mechanism of action, and preclinical and clinical significance.

Synthesis and Characterization of Lys-SMCC-DM1

The generation of Lys-SMCC-DM1 is intrinsically linked to the synthesis of the parent ADC, T-DM1. The process involves the covalent attachment of the cytotoxic agent DM1 to the monoclonal antibody trastuzumab via the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Synthesis of T-DM1

The conjugation process typically involves a two-step reaction:

-

Antibody Modification: The lysine residues of trastuzumab are reacted with the NHS-ester functional group of the SMCC linker. This reaction forms a stable amide bond.

-

Drug Conjugation: The thiol group of DM1 then reacts with the maleimide group of the SMCC linker attached to the antibody, forming a stable thioether bond.

The resulting ADC, T-DM1, is a heterogeneous mixture with a distribution of drug-to-antibody ratios (DARs), typically averaging around 3.5. The final product is purified to remove unconjugated antibody, free drug, and other impurities. As the lysine residue is chiral, and the conjugation process does not discriminate between its enantiomers, the resulting Lys-SMCC-DM1 metabolite is a racemate.

Characterization Methods

A suite of analytical techniques is employed to characterize T-DM1 and ensure its quality and consistency:

-

Mass Spectrometry (MS): Used to determine the average DAR and the distribution of different drug-loaded species.[1]

-

Size Exclusion Chromatography (SEC): Assesses the level of aggregation and fragmentation of the ADC.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Quantifies the amount of unconjugated DM1.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Confirms the binding affinity of the ADC to its target antigen, HER2.

Mechanism of Action

The therapeutic effect of Lys-SMCC-DM1 is a multi-step process initiated by the binding of T-DM1 to HER2-overexpressing cancer cells.

Cellular Uptake and Processing

-

HER2 Receptor Binding: T-DM1 binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[2][3]

-

Internalization: The T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis.[3][4]

-

Lysosomal Trafficking: The endocytic vesicle containing the complex traffics to the lysosome.[4]

-

Proteolytic Degradation: Inside the acidic environment of the lysosome, the trastuzumab component of T-DM1 is degraded by proteases.[4]

-

Release of Active Metabolite: This degradation releases the active cytotoxic catabolite, Lys-SMCC-DM1.[4]

Intracellular Cytotoxicity

Once released into the cytoplasm, Lys-SMCC-DM1 exerts its potent anti-cancer effects:

-

Microtubule Disruption: The DM1 component of Lys-SMCC-DM1 binds to tubulin, inhibiting microtubule polymerization.[5] This disruption of the microtubule network leads to: